molecular formula C8H9Br2NO B8471166 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide

2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide

Cat. No.: B8471166
M. Wt: 294.97 g/mol
InChI Key: MYZLWODKPRTYPY-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide is a chemical compound with the molecular formula C8H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide typically involves the bromination of 3-methylpyridine followed by acetylation. The reaction conditions often include the use of bromine and acetic acid as reagents. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same .

Chemical Reactions Analysis

2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide can be compared with other similar compounds such as:

  • 2-Bromoacetylpyridine hydrobromide
  • 3-Bromoacetylpyridine hydrobromide
  • 2-Bromomethylpyridine hydrobromide

These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

2-bromo-1-(3-methylpyridin-2-yl)ethanone;hydrobromide

InChI

InChI=1S/C8H8BrNO.BrH/c1-6-3-2-4-10-8(6)7(11)5-9;/h2-4H,5H2,1H3;1H

InChI Key

MYZLWODKPRTYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)CBr.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

* 2-Bromoacetyl-3-methylpyridine hydrobromide was prepared from 2-acetyl-3-methylpyridine (T. A. Crabb et al., Org. Magn. Reson., 1982, 20, 242) according to the procedure for preparing 2-bromoacetyl-4-methylpyridine hydrobromide described in step 2 of Example 31.
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